3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid
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Overview
Description
3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . This compound is primarily used in research and has applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, share some structural similarities and biological activities.
Pyrrole Derivatives: Pyrrole-based compounds, like pyrrole-2-carboxylic acid, also exhibit similar chemical properties and applications.
Uniqueness
What sets 3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid apart is its unique oxadiazole ring structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)10-3-5-11(6-4-10)14-15-12(19-16-14)7-8-13(17)18/h3-6,9H,7-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRRUTHAHNHWOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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